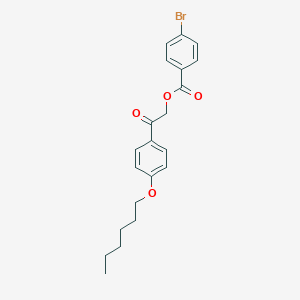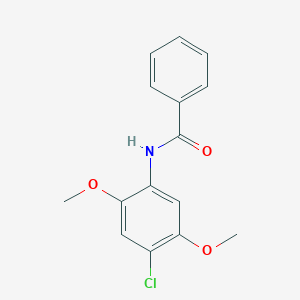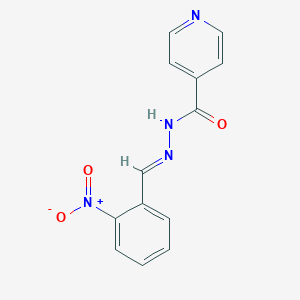![molecular formula C10H8Br2N2O2S B274120 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B274120.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, also known as DBMIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DBMIM is a sulfonamide derivative that possesses unique chemical and biological properties, making it an interesting molecule for further investigation.
Mécanisme D'action
The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole is not fully understood, but it is believed to act through inhibition of certain enzymes and receptors. In anti-inflammatory studies, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In anti-cancer studies, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the application. In anti-inflammatory studies, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In anti-cancer studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In material science, this compound has been used as a building block for the synthesis of MOFs with high surface area and gas adsorption properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has several advantages as a research tool, including its unique chemical and biological properties, its ease of synthesis, and its potential applications in various fields. However, there are also limitations to its use, including its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action.
2. Exploration of its potential applications in material science, including the synthesis of MOFs with tailored properties for gas storage and separation.
3. Development of new synthetic methods for this compound and its derivatives, with a focus on improving yields and reducing toxicity.
4. Investigation of its potential applications in catalysis, including the synthesis of metal complexes with unique properties for organic synthesis.
5. Evaluation of its potential as a drug candidate for the treatment of inflammatory and cancerous diseases, with a focus on optimizing its pharmacokinetics and minimizing potential side effects.
Méthodes De Synthèse
The synthesis of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-imidazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Propriétés
Formule moléculaire |
C10H8Br2N2O2S |
|---|---|
Poids moléculaire |
380.06 g/mol |
Nom IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C10H8Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-6H,1H3 |
Clé InChI |
AMQBLKRCPPQIOM-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)

![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)



![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)